A Technical Guide to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) for Researchers and Drug Development Professionals
A Technical Guide to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) for Researchers and Drug Development Professionals
Introduction: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic organic compound featuring a tetrahydropyran ring. This structure is a key building block, or scaffold, in medicinal chemistry and organic synthesis.[1][2] Its importance lies in its utility as a versatile intermediate for creating more complex molecules with potential therapeutic applications.[1] The tetrahydropyran motif is present in a wide range of natural products and biologically active compounds, making this synthetic precursor highly valuable for drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications for professionals in the field.
Chemical and Physical Properties
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a functionalized cyclic ether. The presence of both a ketone and an ester group makes it a reactive and useful intermediate.[4] Key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 141419-94-5 | [4][5][6] |
| Molecular Formula | C₈H₁₂O₄ | [4][5][7] |
| Molecular Weight | 172.18 g/mol | [4][5][7] |
| Purity | Typically ≥95% | [7] |
| Appearance | Data varies; may be a solid or liquid. | [7] |
| Storage | Sealed in a dry environment at 2-8°C. | [6] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [5] |
Synthesis and Manufacturing
The primary synthesis of this compound is a two-step process involving a Michael addition followed by an intramolecular cyclization known as a Dieckmann condensation.[1] This method is noted for its mild conditions and relatively high yield compared to older synthetic routes.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.
Experimental Protocol: Dieckmann Condensation Approach
This protocol is based on the synthetic strategy outlined in patent CN104496858A.[1]
Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate (Michael Addition)
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Preparation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve ethyl 3-hydroxypropanoate and ethyl acrylate in an appropriate solvent.
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Reaction: Introduce a base to catalyze the Michael addition. The reaction proceeds under mild alkaline conditions.
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Workup: After the reaction is complete (monitored by techniques like TLC or GC), neutralize the mixture. Extract the desired intermediate, 4-oxa-1,7-diethyl pimelate, using a suitable organic solvent. Purify the crude product, for example, by vacuum distillation.
Step 2: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Dieckmann Condensation)
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Preparation: Dissolve the purified 4-oxa-1,7-diethyl pimelate from Step 1 in an anhydrous solvent (e.g., toluene or THF) in a reaction vessel equipped for low-temperature control.
-
Reaction: Cool the solution to a low temperature (e.g., 0-5°C). Slowly add a strong base, such as sodium ethoxide or sodium hydride, to initiate the intramolecular condensation.[1][8] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester.[8]
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Workup: Once the cyclization is complete, carefully quench the reaction with a weak acid. Perform an aqueous workup to remove salts and residual base. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The final product, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, can be purified by column chromatography or vacuum distillation to achieve high purity.
Spectroscopic and Analytical Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.0-4.4 ppm and a triplet around 1.1-1.4 ppm). Multiple complex signals for the diastereotopic protons on the tetrahydropyran ring. |
| ¹³C NMR | A signal for the ketone carbonyl (C=O). A signal for the ester carbonyl (C=O) typically around 165-175 ppm.[9] Signals for the ethyl group carbons and four distinct signals for the carbons of the pyran ring. |
| FT-IR (cm⁻¹) | A strong absorption band for the ester C=O stretch (approx. 1720-1740 cm⁻¹). A strong absorption band for the ketone C=O stretch (approx. 1715 cm⁻¹). C-O stretching bands for the ether and ester functionalities. C-H stretching bands for the aliphatic protons. |
| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight of 172.18. |
Applications in Research and Drug Development
The primary value of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is as a synthetic intermediate.[1][4] The tetrahydropyran core is a "privileged scaffold," meaning it appears in many biologically active compounds and approved drugs.[2] The dual functionality of this molecule—specifically the reactive ketone at the C4 position—allows for a wide range of chemical modifications to build diverse molecular libraries for screening.
Logical Relationship: A Scaffold for Derivatization
The C4-keto group is an electrophilic center, making it a prime target for various nucleophilic addition and condensation reactions. This allows chemists to introduce a wide array of functional groups and build molecular complexity.
Caption: Reactivity of the C4-keto group for generating diverse derivatives.
Therapeutic Potential of Derivatives: Derivatives of the tetrahydropyran scaffold have shown a broad spectrum of biological activities, including:
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Anticancer Activity: Fused pyran systems, such as pyrano[3,2-c]quinolines, have been synthesized and investigated for their anti-tumor properties.[11][12]
-
Antimicrobial and Antifungal Activity: The pyran ring is a core component of many compounds tested for their efficacy against bacterial and fungal pathogens.[2][13]
-
Anti-inflammatory and Neuroprotective Effects: Certain pyran-based molecules are being explored for their potential in treating inflammation and neurodegenerative diseases.[2]
Safety and Handling
Proper safety precautions should be taken when handling this chemical.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
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Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigeration (2-8°C).[6]
References
- 1. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl tetrahydro-2H-pyran-3-carboxylate|CAS 18729-20-9 [benchchem.com]
- 5. 141419-94-5 | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate(mixture of isomers) | Esters | Ambeed.com [ambeed.com]
- 6. 141419-94-5|Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | CymitQuimica [cymitquimica.com]
- 8. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
